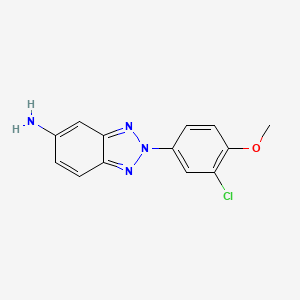

2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-amine

Übersicht

Beschreibung

The compound is a derivative of benzotriazole, which is a heterocyclic compound with two nitrogen atoms in a six-membered aromatic ring . The presence of a chloro and methoxy group on the phenyl ring suggests that it may have unique reactivity compared to other benzotriazoles .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the planar benzotriazole core, with the chloro and methoxy substituents on the phenyl ring causing some deviation from planarity .Chemical Reactions Analysis

Benzotriazoles are known to participate in a variety of chemical reactions, including as ligands in coordination chemistry and as nucleophiles in substitution reactions .Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid at room temperature, with a relatively high melting point due to the presence of aromatic rings . The chloro and methoxy groups may also influence its solubility in various solvents .Wissenschaftliche Forschungsanwendungen

Environmental Monitoring

Detection in River Systems : This compound, along with its derivatives, has been detected in river systems, indicating its presence as an environmental pollutant. Studies like those by Ohe et al. (1999) and Moriwaki et al. (2003) have quantitatively analyzed its levels in the Yodo River system in Japan, providing insight into its environmental impact and distribution (Ohe et al., 1999) (Moriwaki et al., 2003).

Mutagenicity Studies : Studies like those by Ohe et al. (1999) have examined the mutagenicity of this compound in different Salmonella strains, highlighting its potential as a potent mutagen, which is essential for understanding its environmental and health implications (Ohe et al., 1999).

Synthesis and Modification

Synthesis Techniques : Li et al. (2017) explored the synthesis of similar aromatic halides using the Gattermann reaction, providing methods for creating derivatives of this compound for various applications (Li et al., 2017).

Antimicrobial Applications : Research by Bektaş et al. (2007) and others have synthesized derivatives of this compound, assessing their antimicrobial activities, indicating its potential use in creating new antimicrobial agents (Bektaş et al., 2007).

Environmental Mutagenicity and Health Implications

Identification in Rivers : Studies have identified this compound in various river systems, attributing its presence to industrial effluents, particularly from dyeing factories. This is crucial for assessing the environmental and health risks associated with industrial discharges (Watanabe et al., 2006).

Mutagenicity and Environmental Presence : Research by Watanabe et al. (2002) focused on the mutagenicity of similar benzotriazole derivatives and their detection in river water in Japan, providing insights into the environmental presence and potential health impacts of these compounds (Watanabe et al., 2002).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)benzotriazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O/c1-19-13-5-3-9(7-10(13)14)18-16-11-4-2-8(15)6-12(11)17-18/h2-7H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCYKAHSAZUSBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801325843 | |

| Record name | 2-(3-chloro-4-methoxyphenyl)benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644330 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

380584-27-0 | |

| Record name | 2-(3-chloro-4-methoxyphenyl)benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B2567316.png)

![2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile](/img/structure/B2567321.png)

![2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid](/img/structure/B2567323.png)

![(3E)-3-{[(4-fluorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2567329.png)

![4-{[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B2567335.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2567338.png)